molecular formula C17H12FN3O3S B2529672 N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide CAS No. 301175-58-6

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2529672
CAS No.: 301175-58-6
M. Wt: 357.36
InChI Key: WHXSGJDBKKDIQY-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide: is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a fluorobenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and the thiazole intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to convert the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Aminothiazole derivatives: Formed through reduction of the nitro group.

    Substituted thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. The nitro group can participate in redox reactions, while the thiazole ring and fluorobenzyl group contribute to binding affinity and specificity.

Comparison with Similar Compounds

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide can be compared with other thiazole derivatives, such as:

    N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-chlorobenzamide: Contains a chlorine atom instead of a nitro group.

    N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-methylbenzamide: Features a methyl group instead of a nitro group.

The uniqueness of this compound lies in its combination of a nitro group, which imparts distinct chemical reactivity and potential biological activity, with the thiazole and fluorobenzyl moieties, which contribute to its binding properties and specificity.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c18-12-7-5-11(6-8-12)9-13-10-19-17(25-13)20-16(22)14-3-1-2-4-15(14)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXSGJDBKKDIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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